Home > Products > Screening Compounds P145065 > 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine
6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine -

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

Catalog Number: EVT-12749166
CAS Number:
Molecular Formula: C11H9N5
Molecular Weight: 211.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities. This compound features a fused imidazole and pyridazine ring system, making it of interest for various medicinal chemistry applications. It is primarily studied for its potential in treating proliferative diseases, including certain cancers, by targeting specific kinases involved in cell signaling pathways.

Source and Classification

The compound is synthesized through various methods involving pyridine derivatives and imidazole chemistry. It falls under the category of nitrogen-containing heterocycles, which are significant in pharmacology due to their ability to interact with biological targets. The classification of this compound can be summarized as follows:

  • Class: Heterocyclic compound
  • Sub-class: Imidazo[1,2-b]pyridazine
  • Chemical Family: Nitrogen-containing heterocycles
Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine can be achieved through several methods:

  1. Cyclization Reactions: A common approach involves the cyclization of 2-amino-pyridine derivatives with appropriate carbonyl compounds. The reaction conditions typically include heating in solvents such as acetonitrile or ethanol.
  2. Hoffmann Isocyanide Synthesis: This method converts amines into isocyanides, which then undergo further reactions to form the desired imidazo[1,2-b]pyridazine structure .
  3. Buchwald-Hartwig Coupling: This palladium-catalyzed cross-coupling reaction can be employed to introduce aryl groups at specific positions on the imidazo[1,2-b]pyridazine framework .

Technical Details

The synthesis often requires careful control of temperature and reaction time to ensure high yields and purity. For instance, reactions may be performed under microwave irradiation to enhance reaction rates and improve yields significantly.

Molecular Structure Analysis

Structure and Data

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine has a complex molecular structure characterized by:

  • Molecular Formula: C10H9N5
  • Molecular Weight: Approximately 199.21 g/mol

The structure features:

  • Two nitrogen-rich heterocycles (imidazole and pyridazine)
  • A pyridine ring that contributes to its biological activity

Structural analysis can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the rings can act as nucleophiles, allowing for substitution reactions with electrophiles.
  2. Condensation Reactions: The amine group can undergo condensation with carbonyl compounds to form imines or other derivatives.
  3. Cross-Coupling Reactions: Utilizing palladium catalysts, cross-coupling with aryl halides can introduce diverse substituents onto the core structure.

These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Mechanism of Action

Process and Data

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine exhibits its biological effects primarily through inhibition of specific kinases involved in cell signaling pathways. For example, studies have shown that it can inhibit TAK1 kinase activity, which plays a critical role in inflammatory responses and cancer progression .

The mechanism involves:

  • Binding to the ATP-binding site of the kinase
  • Disruption of phosphorylation processes essential for cell growth and survival

Data from kinase assays indicate that modifications on the imidazo[1,2-b]pyridazine scaffold can significantly alter potency and selectivity against targeted kinases.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility varies based on substituents but generally exhibits moderate solubility in polar solvents.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to its nitrogen atoms.

Relevant data from studies indicate that structural modifications can significantly impact both solubility and reactivity profiles.

Applications

Scientific Uses

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine has promising applications in medicinal chemistry:

  1. Anticancer Research: Its ability to inhibit specific kinases makes it a candidate for developing targeted cancer therapies.
  2. Anti-inflammatory Agents: Due to its effects on signaling pathways involved in inflammation, it may serve as a lead compound for anti-inflammatory drug development.
  3. Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens .
Introduction to the Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry

Significance of Heterocyclic Frameworks in Targeted Drug Discovery

Heterocyclic frameworks serve as fundamental structural components in modern pharmaceutical design, comprising over 85% of biologically active compounds. Among these, nitrogen-containing heterocycles exhibit exceptional versatility due to their ability to mimic purine motifs and participate in critical hydrogen bonding interactions with biological targets. The imidazo[1,2-b]pyridazine scaffold exemplifies this privileged architecture, offering distinct physicochemical advantages over related bicyclic systems. Its elevated dipolar moment (approximately 4.5 Debye) enables strong electrostatic interactions with enzyme active sites, while the electron-deficient pyridazine ring enhances aqueous solubility compared to carbocyclic analogs. These properties translate to improved drug-likeness parameters, as evidenced by the scaffold's prevalence in kinase inhibitors, where target engagement requires precise interaction with the ATP-binding pocket [4].

Table 1: Comparative Analysis of Bicyclic Heterocyclic Scaffolds in Drug Discovery

ScaffoldRepresentative DruglogP RangeHydrogen Bond AcceptorsKey Therapeutic Applications
Imidazo[1,2-b]pyridazinePonatinib2.1-4.34-6Oncology, antiparasitics
Imidazo[1,2-a]pyridineZolimidine1.8-3.93-5Antibacterials, antivirals
IndazoleGranisetron2.5-4.82-4Anti-emetics, oncology
BenzothiazoleRiluzole2.0-3.52-3Neuroprotection

Structural analyses confirm that imidazo[1,2-b]pyridazine derivatives demonstrate superior crystalline packing tendencies compared to pyrimidine or pyrazine bioisosteres, facilitating pharmaceutical processing and formulation. This scaffold's synthetic versatility allows for regioselective functionalization at all carbon positions, enabling medicinal chemists to fine-tune target affinity and selectivity profiles. The incorporation of pyridazine significantly modifies ADMET parameters, typically reducing plasma protein binding (<90%) while maintaining blood-brain barrier permeability in CNS-targeted agents [4] [6].

Historical Development of Imidazo[1,2-b]pyridazine-Based Therapeutics

The therapeutic exploration of imidazo[1,2-b]pyridazines began in 1964 when Nitta, Yoneda, and Otaka first documented their central nervous system effects, including analgesic and antispasmodic activities. This pioneering work laid the foundation for scaffold optimization across diverse therapeutic areas. A transformative milestone occurred in 2012 with the FDA approval of ponatinib (marketed as Iclusig®), featuring an imidazo[1,2-b]pyridazine core that potently inhibits BCR-ABL and multiple tyrosine kinases (IC₅₀ = 0.3-20 nM). Ponatinib demonstrated unprecedented efficacy against the T315I "gatekeeper" mutation in chronic myeloid leukemia, overcoming a major resistance mechanism that limited earlier therapeutics [4].

Concurrently, significant advances occurred in antiparasitic applications. Optimization campaigns targeting Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) yielded imidazo[1,2-b]pyridazine inhibitors with sub-100 nM antiplasmodial activity. Compound 10 from these studies achieved remarkable potency (EC₅₀ = 12 nM) through strategic incorporation of a 3-fluoropyridyl moiety that enhanced binding pocket interactions. While pharmacokinetic challenges initially limited in vivo efficacy, this work validated PfCDPK1 as a viable antimalarial target [7].

Further scaffold development produced gandotinib (LY2784544), which reached Phase II clinical trials for JAK2-driven myeloproliferative disorders. Its molecular architecture features critical substitutions at C-3 (4-cyanophenyl) and C-6 (morpholine) that confer nanomolar JAK2 inhibition (IC₅₀ = 3 nM) while maintaining >100-fold selectivity against JAK3. These case studies underscore the scaffold's adaptability across target classes and disease areas, driving sustained interest in its pharmacological potential [4] [8].

Role of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine in Kinase Inhibition Research

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine represents a structurally optimized kinase inhibitor scaffold featuring strategic substitutions that enhance target engagement. The C-6 pyridin-3-yl group introduces a π-deficient heteroaromatic system that promotes charge-transfer interactions with conserved lysine residues (e.g., Lys-63 in TAK1) within kinase ATP-binding pockets. This modification significantly enhances binding affinity compared to alkyl-substituted analogs, as demonstrated in thermal shift assays where 6-aryl derivatives increased protein denaturation temperatures by >10°C relative to unsubstituted counterparts [1] [5].

Table 2: Kinase Inhibition Profile of Imidazo[1,2-b]pyridazine Derivatives

CompoundCore StructureTAK1 IC₅₀ (nM)FLT3 IC₅₀ (nM)Antiproliferative Activity (GI₅₀, nM)
TakinibUnsubstituted187>10,000>5,000
Compound 266-Morpholine-3-aryl5532MPC-11: 30, H929: 42
6-Pyridin-3-yl variant6-Pyridin-3-yl-2-amine75*85*MOLM14: 110, MV4-11: 95
PonatinibCommercial drug1522K562: 0.5

*Projected values based on structural analogs

Molecular docking studies reveal that 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine adopts a unique binding mode where:

  • The imidazo[1,2-b]pyridazine nitrogen (N1) forms a critical hinge hydrogen bond with Tyr-148 backbone NH
  • The C-2 amino group participates in water-mediated hydrogen bonding with catalytic residues
  • The C-6 pyridin-3-yl group engages in π-stacking with gatekeeper phenylalanines
  • Potential hydrogen bond acceptance between the pyridinyl nitrogen and Asp-212 backbone [5]

This compound demonstrates particular promise in targeting resistance-prone kinases like FLT3 and TAK1. In multiple myeloma models, TAK1 inhibition disrupts NF-κB, STAT3, and MAPK signaling cascades, suppressing pro-survival factors including Mcl-1, MYC, and VEGF. The compound's projected human liver microsomal stability (HLM Clint = 200-250 μL/min/mg) suggests favorable metabolic profiles compared to early-generation inhibitors. Current research focuses on hybrid derivatives that maintain core binding elements while introducing solubilizing groups (e.g., N-methylpiperazine) to enhance oral bioavailability (>30% projected) without compromising nanomolar-level potency against drug-resistant FLT3 variants (D835Y, F691L) [1] [5] [8].

Table 3: Structural Optimization Effects on 6-Substituted Imidazo[1,2-b]pyridazin-2-amines

Modification PositionStructural VariationEffect on TAK1 BindingCellular Potency ImpactADME Modification
C-6Pyridin-3-ylΔTm = +8.5°CEC₅₀ improvement 3.5xReduced logD by 0.8
C-34-FluorophenylIC₅₀ = 9 nMGI₅₀ = 30 nMIncreased microsomal stability
C-2Amino → MethylaminoReduced H-bond capacity40% potency lossEnhanced permeability
CoreImidazo[1,2-a]pyridineAltered hinge bindingVariable by targetIncreased solubility

The emergence of FLT3-ITD/BCR-ABL resistance mutations in AML patients after gilteritinib treatment has intensified interest in dual-targeting inhibitors. 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine serves as a strategic template for such agents, with molecular modeling suggesting feasible binding mode adaptation to ABL kinase through: (1) rotation of the C-3 aryl group to access the hydrophobic pocket II, (2) conserved hinge hydrogen bonding via imidazo[1,2-b]pyridazine N1, and (3) salt bridge formation between the C-2 amine and Glu-286. These features position it as a versatile scaffold for addressing evolving resistance mechanisms in oncology therapeutics [8] [10].

Properties

Product Name

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

IUPAC Name

6-pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C11H9N5/c12-10-7-16-11(14-10)4-3-9(15-16)8-2-1-5-13-6-8/h1-7H,12H2

InChI Key

IOUUIFJMTGCINF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C=C(N=C3C=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.